molecular formula C8H10N4 B11918930 (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11918930
M. Wt: 162.19 g/mol
InChI Key: CHCCZZWQSIOUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine: is a heterocyclic compound that contains both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrrole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure autoclaves and catalysts such as platinum or Raney nickel to ensure high yield and purity . The reaction conditions are optimized to maintain the integrity of both the pyrrole and imidazole rings while achieving the desired substitution on the methanamine group.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for modification in synthetic chemistry.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12)

InChI Key

CHCCZZWQSIOUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CN=C(N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.